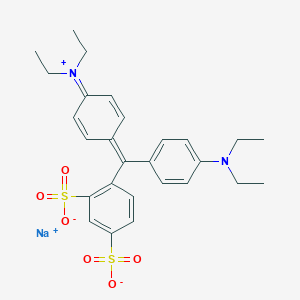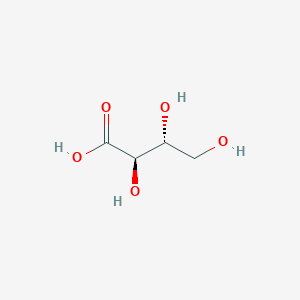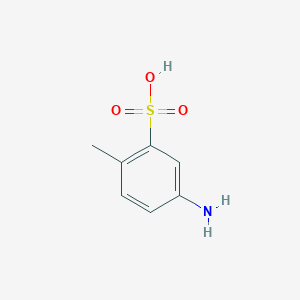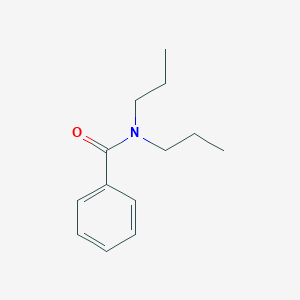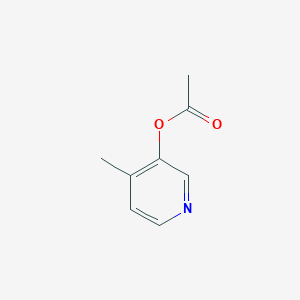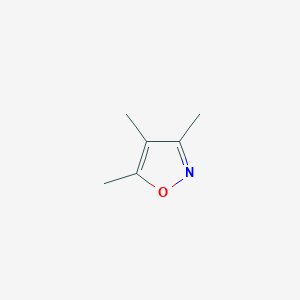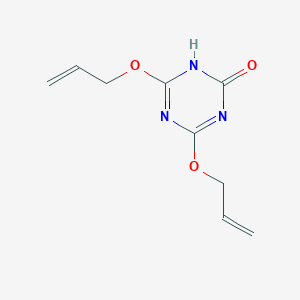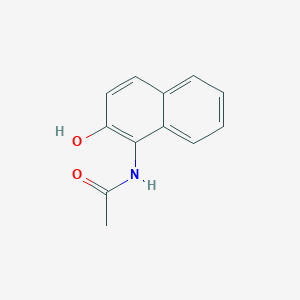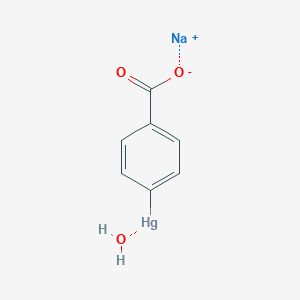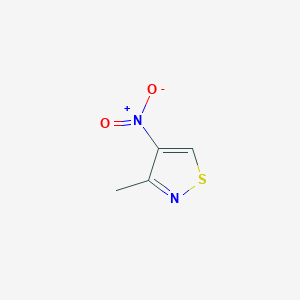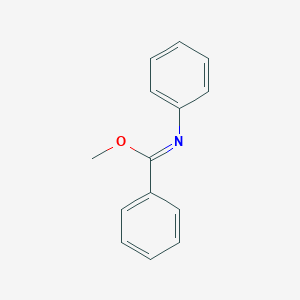
Benzenecarboximidic acid, N-phenyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidic acid, N-phenyl-, methyl ester, also known as methyl N-phenylbenzimidate, is a chemical compound with the molecular formula C14H13N2O2. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various reactions. It is also known to form hydrogen bonds with other molecules, which can influence its reactivity.
Biochemische Und Physiologische Effekte
Methyl N-phenylbenzimidate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity in animals. It is also not known to have any significant mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate in lab experiments is its versatility. It can be used for various applications, including the synthesis of organic compounds and the preparation of metal complexes. It is also relatively easy to handle and has low toxicity. However, one of the limitations of using this compound is its high cost, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate in scientific research. One possible direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand its mechanism of action and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate can be achieved through several methods, including the reaction of N-phenylbenzimidoyl chloride with methanol or the reaction of N-phenylbenzimidoyl chloride with sodium methoxide. The latter method is preferred as it yields a higher purity product.
Wissenschaftliche Forschungsanwendungen
Methyl N-phenylbenzimidate has been extensively used in scientific research for various applications. It is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Eigenschaften
CAS-Nummer |
6780-39-8 |
|---|---|
Produktname |
Benzenecarboximidic acid, N-phenyl-, methyl ester |
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
methyl N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C14H13NO/c1-16-14(12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3 |
InChI-Schlüssel |
KDKHRAVKGIIQHF-UHFFFAOYSA-N |
SMILES |
COC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



